N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with the 5-chloro-2-methylphenyl group. This can be achieved through a nucleophilic substitution reaction where 1-(5-chloro-2-methylphenyl)piperazine is formed.
Introduction of the Benzenesulfonamide Group: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazines or sulfonamides.
Scientific Research Applications
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or metabolic pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar aromatic substitution pattern and is studied for its antibacterial activity.
N-(2-chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide: Another compound with similar structural features, used in early drug discovery research.
Uniqueness
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of a piperazine ring and a benzenesulfonamide moiety, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C19H22ClN3O3S |
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Molecular Weight |
407.9g/mol |
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)22-9-11-23(12-10-22)19(24)14-21-27(25,26)17-5-3-2-4-6-17/h2-8,13,21H,9-12,14H2,1H3 |
InChI Key |
FJNDRKXDMDYBFR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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